N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules. The presence of multiple fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorinated phenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products of these reactions include N-oxides, hydroxyl derivatives, and substituted phenyl derivatives, respectively .
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where dihydropyridine derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3,4-Difluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in its applications compared to similar compounds that lack such extensive fluorination .
Properties
Molecular Formula |
C19H13F3N2O2 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H13F3N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-15-6-7-16(21)17(22)9-15/h1-9,11H,10H2,(H,23,26) |
InChI Key |
VJSGAGZSXGKGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
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